Cas no 2380927-43-3 (rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride)

Technical Introduction: rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride is a fluorinated cyclopropane derivative featuring a sulfonyl fluoride functional group. This compound is of interest in medicinal chemistry and chemical biology due to its reactive sulfonyl fluoride moiety, which enables selective covalent modification of target proteins, particularly serine hydrolases. The cyclopropane scaffold enhances metabolic stability, while the fluoromethyl group contributes to improved lipophilicity and bioavailability. Its stereochemistry (1R,2R) further allows for precise interactions in chiral environments. This reagent is valuable for probe development, activity-based protein profiling (ABPP), and inhibitor design, offering a balance of reactivity and selectivity for advanced biochemical applications.
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride structure
2380927-43-3 structure
商品名:rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
CAS番号:2380927-43-3
MF:C5H8F2O2S
メガワット:170.177627563477
CID:6586123
PubChem ID:165922868

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-6486021
    • 2380927-43-3
    • rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
    • インチ: 1S/C5H8F2O2S/c6-2-4-1-5(4)3-10(7,8)9/h4-5H,1-3H2/t4-,5-/m0/s1
    • InChIKey: DKFRTUXWHONSOE-WHFBIAKZSA-N
    • ほほえんだ: S(C[C@@H]1C[C@H]1CF)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 170.02130699g/mol
  • どういたいしつりょう: 170.02130699g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6486021-0.25g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
0.25g
$1630.0 2025-03-15
Enamine
EN300-6486021-0.05g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
0.05g
$1488.0 2025-03-15
Enamine
EN300-6486021-2.5g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
2.5g
$3472.0 2025-03-15
Enamine
EN300-6486021-0.1g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
0.1g
$1559.0 2025-03-15
Enamine
EN300-6486021-10.0g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
10.0g
$7620.0 2025-03-15
Enamine
EN300-6486021-0.5g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
0.5g
$1701.0 2025-03-15
Enamine
EN300-6486021-1.0g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
1.0g
$1772.0 2025-03-15
Enamine
EN300-6486021-5.0g
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride
2380927-43-3 95.0%
5.0g
$5137.0 2025-03-15

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride 関連文献

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluorideに関する追加情報

Rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl Fluoride (CAS No. 2380927-43-3)

Rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl fluoride (CAS No. 2380927-43-3) is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique fluorinated cyclopropyl structure and sulfonyl fluoride functional group, offers a wide range of applications in the development of novel pharmaceuticals and advanced materials.

The fluoromethyl cyclopropyl moiety in rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride imparts unique electronic and steric properties, making it an attractive building block for the synthesis of complex molecules. The cyclopropyl ring, with its inherent strain, can facilitate various chemical transformations, while the fluoromethyl group enhances the compound's lipophilicity and metabolic stability. These features are particularly valuable in the design of drugs that require high bioavailability and prolonged therapeutic effects.

The sulfonyl fluoride functional group is another key feature of this compound. Sulfonyl fluorides are known for their reactivity in nucleophilic substitution reactions and their ability to form stable sulfonamides upon treatment with amines. This reactivity makes rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride a valuable intermediate in the synthesis of sulfonamide-based drugs, which are widely used in various therapeutic areas, including antibacterial and antiviral treatments.

Recent research has highlighted the potential of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride in the development of novel antiviral agents. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used to synthesize potent inhibitors of viral proteases, which are crucial for the replication of many viruses, including HIV and hepatitis C virus (HCV). The unique combination of the fluorinated cyclopropyl ring and the sulfonyl fluoride group provides a scaffold that can be readily modified to optimize binding affinity and selectivity for specific viral targets.

In addition to its applications in antiviral drug discovery, rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride has shown promise in the development of anticancer agents. Research conducted at a leading pharmaceutical company revealed that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. The ability to fine-tune the structure through strategic modifications allows for the creation of compounds with enhanced potency and reduced toxicity, making them attractive candidates for further preclinical and clinical evaluation.

The synthetic versatility of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride is further exemplified by its use in the preparation of advanced materials. In polymer science, this compound can serve as a monomer or crosslinking agent to produce polymers with unique properties such as high thermal stability and mechanical strength. These materials find applications in various industries, including electronics, aerospace, and biomedical devices.

To ensure the successful application of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride, it is crucial to understand its synthetic methods and reactivity profiles. Several efficient synthetic routes have been developed to access this compound, including transition-metal-catalyzed reactions and electrophilic fluorination methods. These methods provide high yields and excellent stereoselectivity, making them suitable for large-scale production.

In conclusion, rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride (CAS No. 2380927-43-3) is a highly versatile compound with significant potential in both pharmaceutical development and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions to pressing medical and industrial challenges. As ongoing research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.

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